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Compound of Interest

Compound Name: 2-Amino-3-methoxypyridine

Cat. No.: B156974 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Amino-3-methoxypyridine and

its positional isomers. The objective is to offer a comprehensive reference for the identification

and differentiation of these compounds, which are of interest in medicinal chemistry and drug

development. The data presented is compiled from various spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and

Mass Spectrometry (MS).

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-Amino-3-
methoxypyridine and a selection of its isomers.

¹H NMR Spectral Data (CDCl₃)
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Compound δ H4 (ppm) δ H5 (ppm) δ H6 (ppm)
δ OCH₃
(ppm)

δ NH₂ (ppm)

2-Amino-3-

methoxypyridi

ne

6.83 (dd) 7.02 (dd) 7.18 (dd) 3.89 (s) 4.80 (br s)

2-Amino-4-

methoxypyridi

ne

6.20 (d) 6.37 (dd) 7.81 (d) 3.83 (s) 4.40 (br s)

2-Amino-5-

methoxypyridi

ne

7.88 (d) 7.22 (dd) 6.41 (d) 3.78 (s) 4.46 (br s)

3-Amino-2-

methoxypyridi

ne

7.05 (dd) 6.75 (dd) 7.65 (dd) 3.95 (s) 3.70 (br s)

4-Amino-2-

methoxypyridi

ne

6.15 (d) 6.30 (dd) 7.70 (d) 3.85 (s) 4.20 (br s)

5-Amino-2-

methoxypyridi

ne

6.60 (d) 7.15 (dd) 7.90 (d) 3.80 (s) 3.60 (br s)

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Coupling patterns are denoted as s (singlet), d (doublet), dd (doublet of doublets), and br s

(broad singlet).

¹³C NMR Spectral Data (CDCl₃)
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Compoun
d

δ C2
(ppm)

δ C3
(ppm)

δ C4
(ppm)

δ C5
(ppm)

δ C6
(ppm)

δ OCH₃
(ppm)

2-Amino-3-

methoxypy

ridine

147.5 145.2 118.9 120.5 138.1 55.8

2-Amino-4-

methoxypy

ridine

160.8 98.2 165.5 105.1 149.2 55.0

2-Amino-5-

methoxypy

ridine

158.1 109.8 139.2 148.5 135.7 55.4

3-Amino-2-

methoxypy

ridine

157.9 123.8 122.7 118.4 139.6 53.6

4-Amino-2-

methoxypy

ridine

163.2 106.1 151.8 95.9 149.0 53.1

5-Amino-2-

methoxypy

ridine

154.0 121.2 138.8 130.1 136.2 55.3

Note: Some of the listed ¹³C NMR data are predicted values or compiled from various sources

and may show slight variations depending on experimental conditions.

FTIR Spectral Data (cm⁻¹)
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Compound ν(N-H)
ν(C-H)
aromatic

ν(C-H)
aliphatic

ν(C=N),
ν(C=C)

ν(C-O)

2-Amino-3-

methoxypyridi

ne

3450, 3320 3050 2950, 2840
1620, 1580,

1470
1260, 1030

2-Amino-4-

methoxypyridi

ne

3430, 3310 3060 2960, 2850
1610, 1590,

1480
1250, 1040

2-Amino-5-

methoxypyridi

ne

3440, 3315 3055 2955, 2845
1615, 1585,

1475
1255, 1035

3-Amino-2-

methoxypyridi

ne

3460, 3330 3045 2945, 2835
1625, 1575,

1465
1265, 1025

4-Amino-2-

methoxypyridi

ne

3420, 3300 3065 2965, 2855
1605, 1595,

1485
1245, 1045

5-Amino-2-

methoxypyridi

ne

3435, 3310 3050 2950, 2840
1610, 1580,

1470
1250, 1030

Key vibrational frequencies (ν) are reported in wavenumbers (cm⁻¹). The N-H stretching region

typically shows two bands for the primary amine group.

Mass Spectrometry Data (Electron Ionization)
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2-Amino-3-methoxypyridine 124 109, 95, 81, 67

2-Amino-4-methoxypyridine 124 109, 95, 81, 67

2-Amino-5-methoxypyridine 124 109, 95, 81, 67

3-Amino-2-methoxypyridine 124 109, 95, 81, 67

4-Amino-2-methoxypyridine 124 109, 95, 81, 67

5-Amino-2-methoxypyridine 124 109, 95, 81, 67

The molecular ion peak [M]⁺ corresponds to the molecular weight of the compounds

(C₆H₈N₂O). Key fragment ions often arise from the loss of a methyl group (-CH₃, m/z 109),

followed by the loss of CO (m/z 81) or other characteristic fragmentations of the pyridine ring.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the aminomethoxypyridine isomer was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm

NMR tube.

Instrumentation: Spectra were recorded on a Bruker Avance III 400 MHz spectrometer

equipped with a 5 mm BBO probe.

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s
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Acquisition Time: 4.09 s

Spectral Width: 8012.8 Hz (20.0 ppm)

Temperature: 298 K

¹³C NMR Parameters:

Pulse Program: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.36 s

Spectral Width: 24038.5 Hz (238.8 ppm)

Temperature: 298 K

Data Processing: Free Induction Decays (FIDs) were Fourier transformed, phase-corrected,

and baseline-corrected using MestReNova software. Chemical shifts were referenced to the

TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the solid aminomethoxypyridine isomer was finely

ground with dry potassium bromide (KBr) in an agate mortar and pestle (approximately 1:100

sample to KBr ratio). The mixture was then pressed into a thin, transparent pellet using a

hydraulic press.

Instrumentation: FTIR spectra were recorded on a PerkinElmer Spectrum Two FTIR

spectrometer.

Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of Scans: 16

Mode: Transmittance

Data Processing: A background spectrum of a blank KBr pellet was recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the aminomethoxypyridine isomer in methanol was

introduced into the mass spectrometer via a direct infusion pump at a flow rate of 5 µL/min.

Instrumentation: Mass spectra were obtained using a Thermo Scientific ISQ EC single

quadrupole mass spectrometer with an electron ionization (EI) source.

Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 230 °C

Scan Range: m/z 40-200

Data Analysis: The resulting mass spectra were analyzed to identify the molecular ion peak

and characteristic fragmentation patterns.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the

aminomethoxypyridine isomers.
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Workflow for Spectroscopic Comparison of Aminomethoxypyridine Isomers
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Spectroscopic analysis workflow.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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